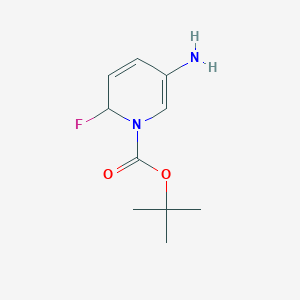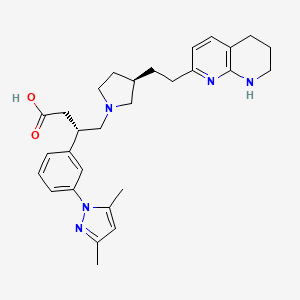
Integrin-antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Integrin-antagonist-1 is a compound designed to inhibit the function of integrins, which are transmembrane receptors involved in cell adhesion and signal transduction. Integrins play a crucial role in various biological processes, including cell migration, immune response, and tissue repair. By targeting integrins, this compound has potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and autoimmune diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-antagonist-1 typically involves the use of peptidomimetic ligands. These ligands are designed to mimic the structure of natural peptides that bind to integrins. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for integrins. This step may involve the use of protecting groups and selective deprotection strategies.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Integrin-antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Integrin-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin-targeted therapies.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders by inhibiting integrin-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting integrins.
Mecanismo De Acción
Integrin-antagonist-1 exerts its effects by binding to integrins and blocking their interaction with extracellular matrix proteins. This inhibition prevents integrin-mediated cell adhesion and signal transduction, leading to reduced cell migration and proliferation. The molecular targets of this compound include various integrin subunits, such as α4β1 and α4β7, which are involved in immune cell trafficking and inflammation.
Comparación Con Compuestos Similares
Vedolizumab: A monoclonal antibody that targets α4β7 integrin and is used to treat inflammatory bowel diseases.
Natalizumab: Another monoclonal antibody that targets α4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Cilengitide: A cyclic peptide that inhibits αvβ3 and αvβ5 integrins and has been investigated for its anti-cancer properties.
Uniqueness: Integrin-antagonist-1 is unique in its ability to selectively inhibit specific integrin subunits, making it a valuable tool for studying integrin function and developing targeted therapies. Its peptidomimetic structure allows for high binding affinity and specificity, distinguishing it from other integrin inhibitors.
Propiedades
Número CAS |
1629249-33-7 |
|---|---|
Fórmula molecular |
C29H37N5O2 |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
Clave InChI |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
SMILES isomérico |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
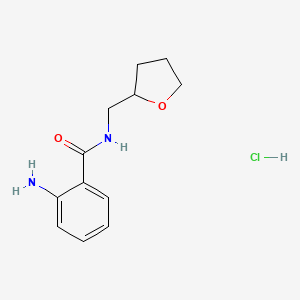
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
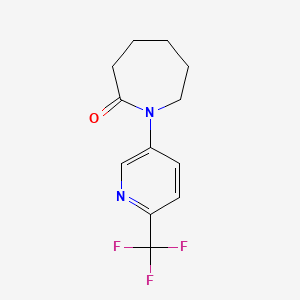
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
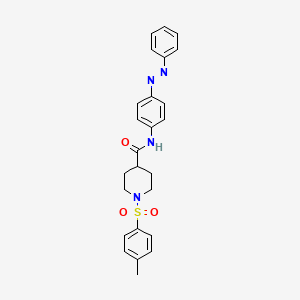

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

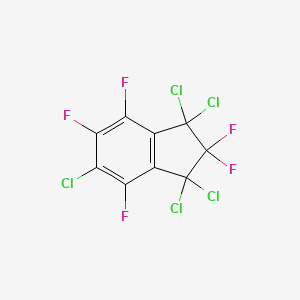

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
